molecular formula C14H9ClF3NO3 B2772374 1-(4-Chlorobenzyl)-2-oxo-6-(trifluoromethyl)-1,2-dihydro-3-pyridinecarboxylic acid CAS No. 672925-22-3

1-(4-Chlorobenzyl)-2-oxo-6-(trifluoromethyl)-1,2-dihydro-3-pyridinecarboxylic acid

Cat. No.: B2772374
CAS No.: 672925-22-3
M. Wt: 331.68
InChI Key: QOQRTVZFTFYMRJ-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-2-oxo-6-(trifluoromethyl)-1,2-dihydro-3-pyridinecarboxylic acid is a useful research compound. Its molecular formula is C14H9ClF3NO3 and its molecular weight is 331.68. The purity is usually 95%.
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Scientific Research Applications

  • Antibacterial Agents : Research on pyridonecarboxylic acids, closely related in structure to the compound , shows their potential as antibacterial agents. A study highlighted the synthesis and antibacterial activity of various analogues, revealing that modifications at certain positions on the molecule could enhance antibacterial activity. This indicates that derivatives of pyridinecarboxylic acids might serve as bases for developing new antibacterial drugs (Egawa et al., 1984).

  • Cardiotonic Activity : Another study on the synthesis of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their esters demonstrated that certain derivatives exhibit positive inotropic activity, suggesting potential applications in developing cardiotonic medications (Mosti et al., 1992).

  • Hypoglycemic Agents : Research into 1,2-dihydro-2-oxo-3-pyridinecarboxylic acids with various substituents has identified compounds with hypoglycemic activity, highlighting the potential for developing new treatments for diabetes. The specific positioning and nature of substituents play a critical role in the compound's efficacy as a hypoglycemic agent (Youngdale & Oglia, 1985).

  • Hydrogen Bonding and Molecular Structure : Studies on hydrogen bonding in related compounds, such as 1-ethyl-2-methyl-4-oxo-1,4-dihydro-pyridin-3-yloxyethanoic acid, provide insights into the structural aspects that could influence the biological activity and solubility of these compounds. Understanding hydrogen bonding is crucial for drug design and development, especially for enhancing drug-receptor interactions (Dobbin et al., 1993).

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO3/c15-9-3-1-8(2-4-9)7-19-11(14(16,17)18)6-5-10(12(19)20)13(21)22/h1-6H,7H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOQRTVZFTFYMRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=CC=C(C2=O)C(=O)O)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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